molecular formula C12H12N2O B11901114 (3-Methyl-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-62-1

(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol

Cat. No.: B11901114
CAS No.: 1346686-62-1
M. Wt: 200.24 g/mol
InChI Key: HDJSDGCVNRJDSJ-UHFFFAOYSA-N
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Description

(3-Methyl-[2,3’-bipyridin]-5’-yl)methanol is an organic compound that belongs to the class of bipyridine derivatives It features a bipyridine core with a methyl group at the 3-position and a methanol group at the 5’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of bipyridine derivatives, including (3-Methyl-[2,3’-bipyridin]-5’-yl)methanol, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-[2,3’-bipyridin]-5’-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: The major products include 3-methyl-[2,3’-bipyridin]-5’-carboxylic acid.

    Reduction: The major products are dihydrobipyridine derivatives.

    Substitution: The products depend on the nucleophile used, resulting in various substituted bipyridine derivatives.

Scientific Research Applications

(3-Methyl-[2,3’-bipyridin]-5’-yl)methanol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanol involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. In biological systems, it can interact with proteins and nucleic acids, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at the 4,4’-positions.

    5,5’-Dimethyl-2,2’-bipyridine: Methyl groups at the 5,5’-positions.

Uniqueness

(3-Methyl-[2,3’-bipyridin]-5’-yl)methanol is unique due to the specific positioning of the methyl and methanol groups, which can influence its reactivity and binding properties. This unique structure allows for specific interactions in both chemical and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

1346686-62-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

[5-(3-methylpyridin-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H12N2O/c1-9-3-2-4-14-12(9)11-5-10(8-15)6-13-7-11/h2-7,15H,8H2,1H3

InChI Key

HDJSDGCVNRJDSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CN=CC(=C2)CO

Origin of Product

United States

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